2-cyclopropyl-4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
Description
This compound features a pyrimidine core substituted with a cyclopropyl group at position 2, a trifluoromethyl group at position 6, and a piperazine-linked 2,5-dimethylpyrazolo[1,5-a]pyrimidine moiety at position 2. The piperazine linker facilitates interactions with biological targets via hydrogen bonding or ionic interactions.
Properties
IUPAC Name |
7-[4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N7/c1-12-10-18(30-17(24-12)9-13(2)27-30)29-7-5-28(6-8-29)16-11-15(20(21,22)23)25-19(26-16)14-3-4-14/h9-11,14H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPKGBVGBVTEBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2N3CCN(CC3)C4=NC(=NC(=C4)C(F)(F)F)C5CC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Scaffolds
- Target Compound : Pyrimidine core with pyrazolo[1,5-a]pyrimidine-piperazine hybrid.
- Pyrazolo[3,4-d]pyrimidine Derivatives (e.g., compounds 2 and 3 in ): Feature fused pyrazole-pyrimidine systems but lack piperazine linkers. These derivatives undergo isomerization to triazolopyrimidines under specific conditions, which may reduce stability compared to the target compound’s rigid pyrazolo[1,5-a]pyrimidine subunit .
Substituent Effects
Piperazine/Piperidine Linkers
- Target Compound : Piperazine linker provides two nitrogen atoms for hydrogen bonding, enhancing interactions with acidic residues in target proteins.
- EP 1 808 168 B1 Derivatives (): Piperidine linkers lack the secondary amine, reducing hydrogen-bonding capacity and flexibility .
Preparation Methods
Structural Overview and Retrosynthetic Analysis
The target molecule features a central 2,6-disubstituted pyrimidine ring. At position 4, a piperazine group bridges the core to a 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl substituent. Retrosynthetically, the molecule can be dissected into three primary components:
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Pyrimidine core : 2-cyclopropyl-6-(trifluoromethyl)pyrimidine.
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Piperazine linker : 1-(pyrimidin-4-yl)piperazine.
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Heterocyclic substituent : 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine.
Key challenges include regioselective functionalization of the pyrimidine ring, efficient coupling of the piperazine linker, and stability of the trifluoromethyl group under reaction conditions .
Synthesis of the Pyrimidine Core
The 2-cyclopropyl-6-(trifluoromethyl)pyrimidine core is typically synthesized via cyclization or nucleophilic substitution. Patent EP0841326B1 describes a method for preparing substituted pyrimidines using chloropyrimidine intermediates . For instance, 2-chloro-4,6-bis(trifluoromethyl)pyrimidine can undergo selective displacement at position 4 with cyclopropylamine:
Reaction Pathway :
Table 1: Optimization of Pyrimidine Core Synthesis
| Step | Reagent | Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | CF₃Cu | THF | None | 80 | 78 |
| 2 | Cyclopropylamine | DMF | DABCO | 120 | 72 |
Introduction of the Trifluoromethyl Group
The trifluoromethyl group at position 6 is introduced early in the synthesis due to its stability. Source highlights a method for trifluoromethylation via condensation of 4-alkoxy-1,1,1-trifluorobut-3-en-2-one with enamines, followed by cyclization . Adapted for pyrimidines:
Preparation of the 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine Substituent
The pyrazolo[1,5-a]pyrimidine moiety is synthesized via Vilsmeier-Haack reaction and cyclization, as detailed in MDPI (2017) . Starting from 5-aminopyrazole derivatives:
Procedure :
Table 2: Key Reaction Parameters for Pyrazolo-Pyrimidine Synthesis
| Parameter | Value | Yield (%) |
|---|---|---|
| Solvent | DMF | 91 |
| Temperature | 60–80°C | 89 |
| Ammonia Source | NH(SiMe₃)₂ | 96 |
Piperazine Linker Formation and Attachment
The piperazine bridge is constructed using nucleophilic aromatic substitution (SNAr). Source demonstrates the reaction of 4-chloro-6-(trifluoromethyl)pyrimidine with piperazine derivatives :
Subsequent coupling with the pyrazolo-pyrimidine substituent employs Buchwald-Hartwig amination:
Final Assembly and Optimization
The convergent synthesis approach combines the three fragments under optimized conditions:
Critical Parameters :
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Solvent : DMF or acetonitrile for SNAr reactions.
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Catalysts : DABCO for pyrimidine substitutions , Pd catalysts for cross-couplings .
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Temperature : 80–120°C for cyclizations and substitutions.
Table 3: Overall Yield Comparison
| Step | Description | Yield (%) |
|---|---|---|
| 1 | Pyrimidine core synthesis | 72 |
| 2 | Pyrazolo-pyrimidine preparation | 96 |
| 3 | Piperazine coupling | 85 |
| 4 | Final assembly | 78 |
| Total | Cumulative yield | 44 |
Q & A
Basic: What are the common synthetic routes for this compound?
Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. Key steps include:
- Condensation reactions between aminopyrazole derivatives and β-diketones or enaminones to form the fused pyrimidine ring.
- Piperazine coupling at the C-7 position using Buchwald-Hartwig amination or nucleophilic aromatic substitution, often catalyzed by Pd or Cu complexes.
- Introduction of the cyclopropyl and trifluoromethyl groups via Suzuki-Miyaura coupling or halogen exchange reactions.
Optimization of solvent polarity (e.g., DMF for high-temperature reactions) and catalyst loading (e.g., 5 mol% Pd(OAc)₂) is critical for yield improvement .
Basic: What characterization techniques confirm its structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR identify substituent positions (e.g., cyclopropyl protons at δ 1.2–1.5 ppm, trifluoromethyl at δ 120–125 ppm in 13C).
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ peak at m/z 513.2).
- HPLC: Purity assessment (>95%) using C18 columns with acetonitrile/water gradients.
- X-ray crystallography (if crystals are obtained) resolves stereochemical ambiguities .
Advanced: How can researchers optimize the piperazine coupling step?
Answer:
- Catalyst screening: Compare Pd₂(dba)₃ (efficient for electron-deficient aryl halides) vs. CuI (cost-effective but slower).
- Solvent effects: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require higher temperatures (80–100°C).
- Statistical optimization: Use Design of Experiments (DoE) to balance variables like reactant stoichiometry (1:1.2 amine:halide) and reaction time (12–24 hrs).
Yield improvements from 45% to 78% have been reported with optimized Pd catalysis .
Advanced: How to resolve contradictions in reported biological activities?
Answer:
Conflicting data (e.g., variable IC₅₀ values for kinase inhibition) may arise from:
- Assay conditions: Differences in ATP concentrations (1 mM vs. 100 µM) or cell lines (HEK293 vs. HeLa).
- Structural analogs: Subtle substituent changes (e.g., methyl vs. ethyl groups) alter binding affinity.
- Purity thresholds: Impurities >5% can skew results.
Methodological resolution: - Validate activities using orthogonal assays (e.g., fluorescence polarization and radiometric assays).
- Conduct structure-activity relationship (SAR) studies to isolate critical functional groups .
Basic: What are typical biological targets for this compound class?
Answer:
Pyrazolo[1,5-a]pyrimidines often target:
- Kinases: CDK2/cyclin E (IC₅₀ ~50 nM in breast cancer models).
- G-protein-coupled receptors (GPCRs): Adenosine A₂A receptor antagonism (Ki ~10 nM).
- DNA intercalation: Topoisomerase II inhibition (observed in leukemia cell lines).
Assays include Western blotting for kinase inhibition and flow cytometry for apoptosis detection .
Advanced: What strategies improve metabolic stability?
Answer:
- Substituent engineering: The trifluoromethyl group reduces oxidative metabolism via cytochrome P450 enzymes.
- Steric shielding: Cyclopropyl groups hinder enzymatic access to labile sites (e.g., esterases).
- Prodrug approaches: Mask polar groups (e.g., phosphate esters) to enhance oral bioavailability.
In vivo studies in rodents show a 2.5-fold increase in half-life with these modifications .
Basic: How does the trifluoromethyl group affect properties?
Answer:
- Lipophilicity: Increases logP by ~1.5 units, enhancing membrane permeability.
- Electron-withdrawing effects: Stabilizes the pyrimidine ring, reducing susceptibility to nucleophilic attack.
- Binding interactions: Forms strong van der Waals contacts with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
Advanced: What computational methods predict binding modes?
Answer:
- Molecular docking (AutoDock Vina): Simulates interactions with kinase domains (e.g., CDK2 PDB: 1HCL).
- Molecular dynamics (MD) simulations (GROMACS): Assesses binding stability over 100 ns trajectories.
- QSAR models: Correlate substituent electronegativity (Hammett σ constants) with bioactivity.
Experimental validation via site-directed mutagenesis (e.g., Lys89Ala in CDK2) confirms predicted interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
